L-α-Dilauroyl Phosphatidylcholine-d46

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

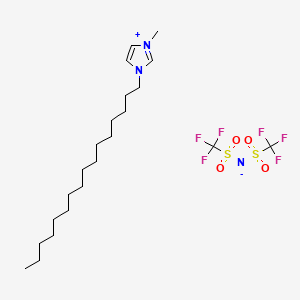

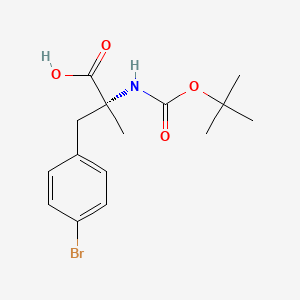

L-α-Dilauroyl Phosphatidylcholine-d46 is the labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine . It is a selective agonist of the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) in vitro with antidiabetic activity . It causes an increase of bile acid and a decrease of hepatic triglycerides and serum glucose .

Molecular Structure Analysis

The molecular formula of L-α-Dilauroyl Phosphatidylcholine-d46 is C32H64NO8P . The IUPAC name is [(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate .Aplicaciones Científicas De Investigación

L-α-Dilauroyl Phosphatidylcholine-d46: Scientific Research Applications

Membrane Bilayer Studies: L-α-Dilauroyl Phosphatidylcholine-d46 is used to form robust and versatile membrane bilayers. These bilayers are crucial for studying the selective and ATP-driven transport of ions across membranes into nanoporous carriers, utilizing proteins like gramicidin A and ATP synthase .

Phase Transition Analysis: Researchers utilize this compound to study phase transitions or thermotropic evolution of dilauroyl-phosphatidylcholine (DLPC) at very low scan rates. This is done using techniques that couple small-angle X-ray scattering or wide-angle X-ray scattering with differential scanning calorimetry (DSC) .

Molecular Interaction Studies: The effects of divalent ions on L-α-phosphatidylcholine monolayer properties and their molecular interactions are also a field of study. This involves examining how divalent ions like Sr²⁺, Ba²⁺, Cd²⁺, and Pb²⁺ interact with phosphatidylcholine .

Lipid Remodeling Research: L-α-Dilauroyl Phosphatidylcholine-d46 plays a role in studies involving lipid remodeling, particularly with fatty acids like palmitoleic acid. It helps in understanding how these fatty acids incorporate into membrane phospholipids and their subsequent movement within cellular structures .

Nanoformulation Development: This compound is instrumental in the production and characterization of nanoforms, such as liposomes and nanoemulsions, which have various applications in drug delivery and therapeutic treatments .

Mecanismo De Acción

Target of Action

L-α-Dilauroyl Phosphatidylcholine-d46 is a labelled analogue of 1,2-dilauroyl-sn-glycero-3-phosphocholine . It primarily targets the orphan nuclear receptor LRH-1 (liver receptor homolog-1, NR5A2) . LRH-1 is a transcription factor involved in the regulation of genes associated with cholesterol, bile acid, and glucose metabolism .

Mode of Action

As a selective agonist of LRH-1, L-α-Dilauroyl Phosphatidylcholine-d46 binds to the receptor, activating it . This activation triggers a series of downstream effects, including an increase in bile acid and a decrease in hepatic triglycerides and serum glucose .

Biochemical Pathways

L-α-Dilauroyl Phosphatidylcholine-d46 affects several biochemical pathways. As a phospholipid, it serves as a reservoir for several lipid messengers . It is the source of bioactive lipids such as lysophosphatidylcholine, phosphatidic acid, diacylglycerol, platelet-activating factor, and arachidonic acid . These lipids play crucial roles in various cellular processes, including signal transduction, inflammation, and cell proliferation .

Pharmacokinetics

As a phospholipid, it is likely to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the bile .

Result of Action

The activation of LRH-1 by L-α-Dilauroyl Phosphatidylcholine-d46 leads to an increase in bile acid and a decrease in hepatic triglycerides and serum glucose . This suggests that it may have potential antidiabetic activity .

Action Environment

The action of L-α-Dilauroyl Phosphatidylcholine-d46 can be influenced by various environmental factors. For instance, it forms robust and versatile membrane bilayers, which can be used to study the selective and ATP-driven transport of ions across membranes into nanoporous carriers . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as membrane composition and the presence of other molecules in the environment .

Direcciones Futuras

Propiedades

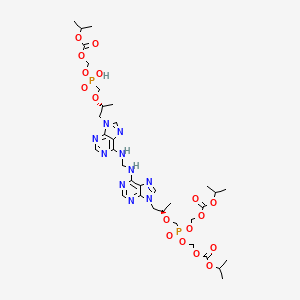

| { "Design of the Synthesis Pathway": "The synthesis of L-α-Dilauroyl Phosphatidylcholine-d46 can be achieved through the modification of natural phosphatidylcholine using deuterium labeling techniques. The synthesis pathway involves the selective deuteration of lauric acid and choline, followed by the assembly of the labeled components into the final product.", "Starting Materials": ["Lauric acid", "Choline", "Deuterium oxide (D2O)", "Phosphatidylcholine"], "Reaction": ["Step 1: Deuteration of lauric acid using D2O to obtain L-α-Dilauroyl-d46 acid.", "Step 2: Deuteration of choline using D2O to obtain L-α-Phosphatidylcholine-d4.", "Step 3: Esterification of L-α-Dilauroyl-d46 acid with L-α-Phosphatidylcholine-d4 to obtain L-α-Dilauroyl Phosphatidylcholine-d46." ] } | |

Número CAS |

136565-60-1 |

Fórmula molecular |

C32H64NO8P |

Peso molecular |

668.117 |

Nombre IUPAC |

[(2R)-2,3-bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosadeuteriododecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1/i1D3,2D3,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |

Clave InChI |

IJFVSSZAOYLHEE-RJZXENECSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC |

Sinónimos |

(R)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxododecyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-d23)oxy]-3,5,9-trioxa-4-phosphaheneicosan-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,21-d23-1-aminium Inner Salt 4-Oxide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1-Bis[2,3-dichloro-4-(4-methylpiperazino)phenyl]ethane](/img/structure/B566210.png)

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)

![1,1-Dimethylethyl [3-({[4-(aminomethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566214.png)

![tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566215.png)

![1,1-Dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566216.png)

![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)